molecular formula C24H24N2O5S2 B2445651 N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 923195-13-5

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2445651
CAS No.: 923195-13-5
M. Wt: 484.59
InChI Key: ZOXODDXHFFRZIM-UHFFFAOYSA-N
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Description

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of phenylsulfonyl and piperidinylsulfonyl groups attached to a benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Phenylsulfonyl Intermediate: The initial step involves the sulfonation of phenyl compounds to form phenylsulfonyl intermediates.

    Coupling with Benzamide: The phenylsulfonyl intermediate is then coupled with benzamide under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

    Introduction of Piperidinylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(phenylsulfonyl)phenyl)-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both phenylsulfonyl and piperidinylsulfonyl groups, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c27-24(19-8-7-11-23(18-19)33(30,31)26-16-5-2-6-17-26)25-20-12-14-22(15-13-20)32(28,29)21-9-3-1-4-10-21/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXODDXHFFRZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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